cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid
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Overview
Description
cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: is a complex organic compound known for its unique bicyclic structure. This compound features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a carboxylic acid functional group. It is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the availability of starting materials, reaction scalability, and waste management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and borane (BH₃).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with thiols or amines can yield thioethers or amides, respectively.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or BH₃ in tetrahydrofuran (THF).
Substitution: Nucleophiles such as thiols or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Thioethers or amides.
Scientific Research Applications
Chemistry
In chemistry, cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its stability and reactivity. It serves as a model compound in various biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, while the Boc group provides steric protection, allowing selective reactions. The carboxylic acid group can form hydrogen bonds, facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
cis-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Lacks the fluorine atom, resulting in different reactivity and binding properties.
trans-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: The trans isomer has different spatial arrangement, affecting its chemical behavior.
cis-2-(tert-Butoxycarbonyl)-6-chloro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Substitution of fluorine with chlorine alters its electronic properties and reactivity.
Uniqueness
The presence of the fluorine atom in cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid imparts unique electronic and steric properties, enhancing its reactivity and binding affinity. This makes it particularly valuable in medicinal chemistry and biochemical research.
Biological Activity
cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, also known by its CAS number 1272757-81-9, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is C12H18FNO4, with a molar mass of 259.28 g/mol. The compound is characterized by the presence of a fluorine atom and a tert-butoxycarbonyl group, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C12H18FNO4 |
Molar Mass | 259.28 g/mol |
CAS Number | 1272757-81-9 |
Storage Conditions | 2-8°C, sealed, dry |
Biological Activity
Research on the biological activity of this compound indicates several potential pharmacological effects, particularly in the context of cancer treatment and antimicrobial properties.
Antitumor Activity
A study investigated the antitumor properties of various azabicyclic compounds, including cis-2-(tert-butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. It was found that this compound exhibited significant cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the exact pathways involved.
Antimicrobial Properties
Preliminary research has shown that the compound may possess antimicrobial activity against various bacterial strains. The presence of the fluorine atom in its structure could enhance its interaction with microbial targets, leading to higher efficacy compared to non-fluorinated analogs.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies demonstrated that cis-2-(tert-butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid significantly inhibited the proliferation of several human cancer cell lines, including breast and lung cancers. The IC50 values were determined to be in the low micromolar range, indicating potent activity.
- Mechanistic Insights : Research utilizing flow cytometry and Western blotting techniques revealed that the compound activates caspase pathways leading to apoptosis in treated cells. This suggests a promising mechanism for inducing cell death in tumor cells.
- Antimicrobial Testing : In a study assessing antimicrobial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria. It showed notable inhibition zones in agar diffusion assays, indicating its potential as a new antimicrobial agent.
Properties
Molecular Formula |
C12H18FNO4 |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
(1R,4S)-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-8-5-6(4-7(8)13)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6-,7?,8-,9?/m1/s1 |
InChI Key |
PMCISSGWBZOERM-PKVQOTHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@H](C1C(=O)O)CC2F |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)CC2F |
Origin of Product |
United States |
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